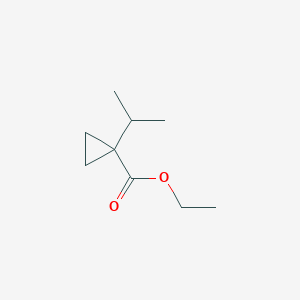

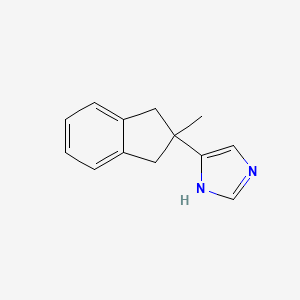

1H-Imidazole, 5-(2,3-dihydro-2-methyl-1H-inden-2-yl)-

Vue d'ensemble

Description

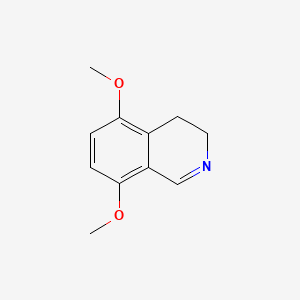

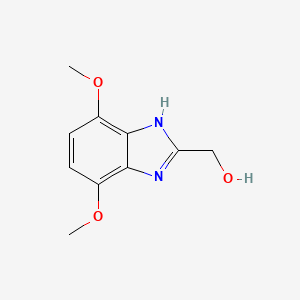

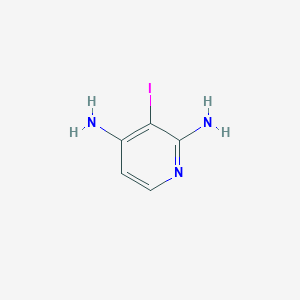

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has been synthesized by various methods. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic compound. It contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The presence of a positive charge on either of two nitrogen atom shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives have been used in various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Applications De Recherche Scientifique

Therapeutic Versatility of Imidazole Derivatives

Imidazole derivatives, including "1H-Imidazole, 5-(2,3-dihydro-2-methyl-1H-inden-2-yl)-", exhibit a wide range of pharmacological activities, making them promising candidates in medicinal chemistry. The comprehensive review by Shareef, Khan, Babu, and Kamal (2019) on imidazo[2,1-b]thiazole derivatives illustrates their diverse therapeutic applications. These derivatives have been explored for their anti-inflammatory, antimicrobial, antifungal, and anticancer properties. The review highlights the ongoing development of new imidazole-based compounds, aiming to achieve clinical viability in treating various diseases (Shareef et al., 2019).

Role in Cytochrome P450 Inhibition

Another significant application of imidazole derivatives is their role in inhibiting cytochrome P450 enzymes, which is crucial for assessing drug-drug interactions. Khojasteh et al. (2011) reviewed the selectivity and potency of chemical inhibitors, including imidazole derivatives, against major human hepatic Cytochrome P450 isoforms. Their research provides insights into how these compounds can be used to predict potential drug interactions in clinical settings, underscoring the importance of imidazole derivatives in pharmacokinetics and drug development (Khojasteh et al., 2011).

Immune Response Modulation

Imidazole derivatives also play a pivotal role in modulating immune responses. A review by Syed (2001) on imiquimod, an imidazole derivative, showcases its ability to induce cytokines and interleukins, demonstrating its potential as a topical agent for treating various cutaneous diseases. This highlights the adaptability of imidazole derivatives in developing treatments that leverage the body's immune system to combat diseases (Syed, 2001).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of imidazole derivatives are well-documented. A literature review focused on the antimicrobial activities of imidazole emphasizes its significance as a base compound in manufacturing anti-fungal and bactericidal drugs. This review points out the necessity for synthesizing more imidazole derivatives to combat the emergence of new microbial strains, showcasing the compound's critical role in developing future antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).

Furthermore, imidazole derivatives have been identified for their antitumor activities. Research by Iradyan, Iradyan, Arsenyan, and Stepanyan (2009) reviews various imidazole derivatives with antitumor properties, underscoring their potential in oncology. This includes compounds that have advanced to preclinical testing, highlighting the imidazole scaffold's promise in cancer treatment (Iradyan et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development and study of imidazole derivatives continue to be a significant area of research.

Propriétés

IUPAC Name |

5-(2-methyl-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-13(12-8-14-9-15-12)6-10-4-2-3-5-11(10)7-13/h2-5,8-9H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIJJAXHZMUBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one](/img/structure/B3318908.png)